Phenol, 3-(chloromethyl)-2-nitro-

Description

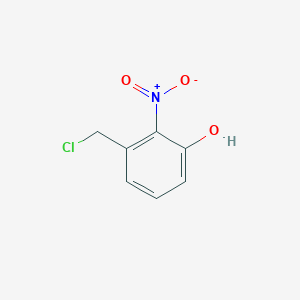

Structure

3D Structure

Properties

CAS No. |

1261480-93-6 |

|---|---|

Molecular Formula |

C7H6ClNO3 |

Molecular Weight |

187.58 g/mol |

IUPAC Name |

3-(chloromethyl)-2-nitrophenol |

InChI |

InChI=1S/C7H6ClNO3/c8-4-5-2-1-3-6(10)7(5)9(11)12/h1-3,10H,4H2 |

InChI Key |

SHKMIKFIGUUQRO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C(=C1)O)[N+](=O)[O-])CCl |

Origin of Product |

United States |

Foundational & Exploratory

3-(chloromethyl)-2-nitrophenol chemical structure and properties

An In-Depth Technical Guide to 3-(Chloromethyl)-2-nitrophenol

Abstract

This technical guide provides a comprehensive overview of 3-(chloromethyl)-2-nitrophenol, a bifunctional aromatic compound of interest in synthetic organic chemistry. The document delineates its chemical structure, physicochemical properties, and spectral characteristics. A detailed, field-proven protocol for its synthesis via chloromethylation of 2-nitrophenol is presented, alongside an analysis of its chemical reactivity, driven by its distinct functional groups: the phenolic hydroxyl, the nitro group, and the chloromethyl moiety. Furthermore, this guide explores the compound's potential as a versatile intermediate in the development of novel chemical entities for research and pharmaceutical applications, while also outlining critical safety and handling procedures.

Introduction

3-(Chloromethyl)-2-nitrophenol is a substituted aromatic compound belonging to the chloronitrophenol family. The strategic placement of a hydroxyl group, a nitro group, and a reactive chloromethyl group on the benzene ring makes it a valuable and versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group, combined with the ortho/para-directing influence of the hydroxyl group and the reactive benzylic chloride, provides a unique chemical scaffold for constructing more complex molecules. This guide serves as a technical resource for researchers and drug development professionals, offering insights into the synthesis, properties, and potential utility of this compound as a precursor in medicinal chemistry and materials science.

Chemical Structure and Identifiers

The molecular architecture of 3-(chloromethyl)-2-nitrophenol consists of a phenol ring substituted with a nitro group at the C2 position and a chloromethyl group at the C3 position.

Chemical Structure Diagram

Caption: Chemical structure of 3-(chloromethyl)-2-nitrophenol.

| Identifier | Value | Source |

| IUPAC Name | 3-(Chloromethyl)-2-nitrophenol | N/A |

| Molecular Formula | C₇H₆ClNO₃ | [1] |

| Molecular Weight | 187.58 g/mol | [2] |

| CAS Number | 16644-30-7 (for a related isomer) |

Physicochemical Properties

The physical and chemical properties of 3-(chloromethyl)-2-nitrophenol are dictated by its functional groups. The presence of the polar hydroxyl and nitro groups suggests that it is a solid at room temperature with moderate solubility in polar organic solvents.

| Property | Value | Notes |

| Physical Form | Expected to be a yellow solid | Typical for nitrophenols.[2] |

| Melting Point | 96 - 98 °C | Data for the related isomer 3-chloro-2-nitrophenol. |

| Boiling Point | 194 °C at 93 hPa | Data for the related isomer 3-chloro-2-nitrophenol. |

| Solubility | Soluble in organic solvents | [2] |

| Stability | Stable under standard ambient conditions |

Spectral Analysis

Spectroscopic analysis is essential for confirming the structure of 3-(chloromethyl)-2-nitrophenol. While a dedicated spectrum for this specific isomer is not publicly available, its expected spectral features can be predicted based on its functional groups.

-

¹H NMR Spectroscopy : The proton NMR spectrum is expected to show distinct signals. The phenolic -OH proton would appear as a broad singlet, typically between 4-7 ppm.[3] The aromatic protons on the ring would appear in the 7-8 ppm region, with splitting patterns determined by their coupling. The benzylic protons of the -CH₂Cl group would exhibit a characteristic singlet at approximately 4.5-5.0 ppm.

-

Infrared (IR) Spectroscopy : The IR spectrum would be characterized by a strong, broad absorption band for the O-H stretch of the phenol group around 3200-3600 cm⁻¹. Asymmetric and symmetric stretching of the N-O bonds in the nitro group would produce strong peaks around 1500-1550 cm⁻¹ and 1300-1350 cm⁻¹, respectively. A C-Cl stretching vibration for the chloromethyl group would be observed in the fingerprint region.

Synthesis and Reactivity

Synthetic Protocol: Electrophilic Chloromethylation

A reliable method for synthesizing 3-(chloromethyl)-2-nitrophenol is the direct chloromethylation of 2-nitrophenol. This reaction is an electrophilic aromatic substitution where the hydroxymethyl cation or its equivalent is introduced onto the aromatic ring. The hydroxyl group is a strong activating, ortho-, para-director, while the nitro group is a deactivating meta-director. The substitution is expected to occur at the position C3, which is ortho to the activating hydroxyl group and meta to the deactivating nitro group. A common and effective agent for this transformation is chloromethyl methyl ether (CME) with a Lewis acid catalyst like zinc chloride.[4]

Synthesis Workflow

Caption: Workflow for the synthesis of 3-(chloromethyl)-2-nitrophenol.

Step-by-Step Methodology:

-

Catalyst Preparation : In a fume hood, add anhydrous zinc chloride (1.0 eq) to a flame-dried, three-neck round-bottom flask equipped with a reflux condenser and a nitrogen inlet.

-

Reaction Setup : Add 2-nitrophenol (1.0 eq) to the flask.

-

Reagent Addition : Carefully add an excess of chloromethyl methyl ether (CME), which serves as both the reagent and the solvent.[4]

-

Reaction Execution : Heat the mixture to reflux under a nitrogen atmosphere. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Workup : After the reaction is complete, cool the mixture to room temperature. Slowly and carefully pour the reaction mixture over crushed ice to quench the reaction and decompose the excess CME.

-

Extraction : Transfer the aqueous mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification : Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield pure 3-(chloromethyl)-2-nitrophenol.

Causality: The use of a Lewis acid like ZnCl₂ is crucial as it facilitates the formation of the electrophilic species from CME, which is necessary for the substitution on the electron-deficient nitrophenol ring.[4] Refluxing provides the required activation energy for the reaction to proceed at a reasonable rate.

Chemical Reactivity

The utility of 3-(chloromethyl)-2-nitrophenol as a synthetic intermediate stems from the distinct reactivity of its three functional groups.

-

Nucleophilic Substitution : The chloromethyl group is a reactive benzylic halide. It is highly susceptible to nucleophilic substitution (Sₙ2) reactions, allowing for the facile introduction of various nucleophiles (e.g., amines, thiols, cyanides, azides), thereby enabling the construction of a diverse library of derivatives.[2]

-

Reduction of the Nitro Group : The nitro group can be readily reduced to an amino group (-NH₂) using a variety of reducing agents, such as catalytic hydrogenation (H₂/Pd-C) or metal-acid systems (e.g., Sn/HCl, Fe/HCl).[2] This transformation yields 3-(chloromethyl)-2-aminophenol, a key precursor for synthesizing heterocyclic compounds like benzoxazoles.

-

Reactions of the Phenolic Hydroxyl : The hydroxyl group is acidic and can be deprotonated with a base to form a phenoxide. This phenoxide can then act as a nucleophile in Williamson ether synthesis or undergo acylation to form esters.

Potential Applications in Research and Drug Development

While specific applications of 3-(chloromethyl)-2-nitrophenol are not extensively documented, its structure is emblematic of a valuable synthetic intermediate.

-

Scaffold for Medicinal Chemistry : The presence of chlorine and nitro groups is a common feature in many bioactive molecules.[5][6] Chlorine-containing drugs constitute a significant portion of pharmaceuticals approved by the FDA.[5] The nitro group, while sometimes associated with toxicity, is a key pharmacophore in drugs like metronidazole and chloramphenicol and can be a precursor to the biologically important amino group.[6]

-

Intermediate for Heterocycle Synthesis : The ortho-relationship between the hydroxyl (or its amino derivative) and the functionalized side chain at C3 provides a perfect template for synthesizing fused heterocyclic systems, which are privileged structures in drug discovery.

-

Precursor for Targeted Therapies : The reactive chloromethyl handle allows for the covalent attachment of this molecule to larger biomolecules or targeting ligands, a strategy employed in the development of targeted drug modalities.[7]

Safety and Handling

3-(Chloromethyl)-2-nitrophenol should be handled with care, assuming the hazards associated with related chloronitrophenols.

-

Hazard Identification : The compound is expected to be harmful if swallowed, in contact with skin, or if inhaled.[8] It is likely to cause skin irritation and serious eye damage.[9]

-

Handling Precautions :

-

Storage : Store in a tightly closed container in a cool, dry, and well-ventilated place.[11]

-

First Aid :

-

In case of eye contact : Rinse cautiously with water for several minutes. Immediately call an ophthalmologist.

-

In case of skin contact : Take off immediately all contaminated clothing and rinse skin with plenty of water.

-

If swallowed : Rinse mouth and immediately make the victim drink water. Consult a physician.

-

Conclusion

3-(Chloromethyl)-2-nitrophenol is a chemical intermediate with significant potential in organic synthesis. Its well-defined structure, featuring three distinct and reactive functional groups, offers a versatile platform for the creation of more complex and potentially bioactive molecules. Understanding its physicochemical properties, synthetic pathways, and reactivity profile is crucial for leveraging its capabilities in research and development, particularly in the fields of medicinal chemistry and materials science. Adherence to strict safety protocols is mandatory when handling this compound due to its potential hazards.

References

-

Chemsrc. (2025). 3-Chloro-2-nitrophenol | CAS#:17802-02-7. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 13622170, 3-Chloro-2-nitrophenol. Retrieved from [Link]

- Google Patents. (n.d.). EP0420815B1 - Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.

-

MDPI. (n.d.). Development of Efficient and Selective Processes for the Synthesis of Commercially Important Chlorinated Phenols. Retrieved from [Link]

- Google Patents. (n.d.). EP1280752B1 - Method for producing 2-alkyl-3-chlorophenols.

-

Organic Preparations and Procedures, Inc. (1973). CHLOROMETHYLATION OF NITROPHENOLS WITH CHLOROMETHYL METHYL ETHER. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 3-Methyl-2-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-methyl-2-nitrophenol. Retrieved from [Link]

-

Wikipedia. (n.d.). Nitrophenol. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015). What will be the major product on chlorination of m-nitrophenol?. Retrieved from [Link]

-

Reddit. (2023). best synthesis for 3-nitrophenol (C6H5NO3). Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Chloro-2-nitrophenol. In NIST Chemistry WebBook. Retrieved from [Link]

-

MDPI. (n.d.). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Retrieved from [Link]

-

National Center for Biotechnology Information. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Retrieved from [Link]

-

Wikidata. (n.d.). 3-nitrophenol. Retrieved from [Link]

-

Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

StudySmarter. (n.d.). Organic Chemistry Ir And Nmr Cheat Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11137, 3-Nitrophenol. Retrieved from [Link]

-

MDPI. (2023). Abatement of Nitrophenol in Aqueous Solution by HOCl and UV/HOCl Processes: Kinetics, Mechanisms, and Formation of Chlorinated Nitrogenous Byproducts. Retrieved from [Link]

-

YouTube. (2015). Organic Chemistry II - Solving a Structure Based on IR and NMR Spectra. Retrieved from [Link]

-

MDPI. (n.d.). Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. Retrieved from [Link]

-

Manufacturing Chemist. (2025). The rise of targeted modalities in pharmaceutical development. Retrieved from [Link]

Sources

- 1. 3-Chloro-2-nitrophenol | C6H4ClNO3 | CID 13622170 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Buy 4-(Chloromethyl)-2-nitrophenol | 6694-75-3 [smolecule.com]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. tandfonline.com [tandfonline.com]

- 5. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The rise of targeted modalities in pharmaceutical development [manufacturingchemist.com]

- 8. sigmaaldrich.cn [sigmaaldrich.cn]

- 9. assets.thermofisher.com [assets.thermofisher.com]

- 10. 3-Chloro-2-nitrophenol | CAS#:17802-02-7 | Chemsrc [chemsrc.com]

- 11. fishersci.com [fishersci.com]

2-nitro-3-hydroxybenzyl chloride synonyms and identifiers

This technical guide provides a comprehensive analysis of 2-nitro-3-hydroxybenzyl chloride , a specialized aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds.

Systematic Name: 3-(Chloromethyl)-2-nitrophenol

Executive Summary & Chemical Identity

2-nitro-3-hydroxybenzyl chloride is a highly functionalized benzylic halide. Its structure is characterized by a benzene ring substituted with a hydroxyl group (-OH) at position 3, a nitro group (-NO₂) at position 2, and a chloromethyl group (-CH₂Cl) at position 1 (relative to the benzyl parent).

This specific substitution pattern—where the nitro group is sandwiched between the chloromethyl and hydroxyl groups—creates a unique steric and electronic environment. The ortho-nitro placement relative to the phenol allows for strong intramolecular hydrogen bonding, influencing the compound's solubility and reactivity profile compared to its isomers.

Core Identifiers

| Identifier Type | Value | Notes |

| IUPAC Name | 3-(Chloromethyl)-2-nitrophenol | Preferred systematic name |

| Common Name | 2-Nitro-3-hydroxybenzyl chloride | Used in cataloging |

| CAS Registry Number | 1261480-93-6 | Specific to this isomer |

| Molecular Formula | C₇H₆ClNO₃ | |

| Molecular Weight | 187.58 g/mol | |

| SMILES | C1=CC(=C(C(=C1)O)[O-])CCl | Useful for cheminformatics |

| Precursor Alcohol CAS | 34112-74-8 | 3-(Hydroxymethyl)-2-nitrophenol |

Structural Analysis & Reactivity Profile

Electronic Effects

The reactivity of 2-nitro-3-hydroxybenzyl chloride is dominated by the interplay of three functional groups:

-

Chloromethyl Group: A potent electrophile susceptible to S_N2 reactions. The benzylic position is activated by the electron-withdrawing nitro group, making the chloride a good leaving group but also increasing the acidity of the benzylic protons.

-

Nitro Group (Position 2): Provides strong electron-withdrawing induction (-I) and resonance (-M). Its position ortho to the phenol and ortho to the benzylic carbon creates significant steric crowding.

-

Hydroxyl Group (Position 3): An electron-donating group (+M) that activates the ring, although this is partially counteracted by the adjacent nitro group.

Critical Reactivity Note

Intramolecular Hydrogen Bonding: The proximity of the -OH and -NO₂ groups facilitates a 6-membered intramolecular hydrogen bond. This stabilizes the molecule but can reduce the nucleophilicity of the phenol oxygen, requiring stronger bases for O-alkylation reactions.

Synthesis Strategy

Due to the directing effects of the nitro (meta-director) and hydroxyl (ortho/para-director) groups, direct chloromethylation of 2-nitrophenol is regiochemically difficult and often yields the 4-isomer.

The most robust synthetic route is the Functional Group Interconversion (FGI) approach, starting from 3-methyl-2-nitrophenol or 3-hydroxy-2-nitrobenzoic acid .

Recommended Protocol: Alcohol-to-Chloride Conversion

This protocol assumes the use of the intermediate 3-(hydroxymethyl)-2-nitrophenol (CAS 34112-74-8).[1][2][3]

Step-by-Step Methodology

Reagents:

-

Precursor: 3-(Hydroxymethyl)-2-nitrophenol (1.0 eq)[2]

-

Reagent: Thionyl Chloride (SOCl₂) (1.5 eq) or Methanesulfonyl chloride (MsCl) / LiCl

-

Solvent: Dichloromethane (DCM) or Toluene (anhydrous)

-

Catalyst: DMF (catalytic amount)

Procedure:

-

Dissolution: Charge a flame-dried round-bottom flask with 3-(hydroxymethyl)-2-nitrophenol and anhydrous DCM under an inert atmosphere (N₂ or Ar).

-

Activation: Cool the solution to 0°C. Add thionyl chloride dropwise over 20 minutes to control the exotherm and HCl gas evolution.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: 30% EtOAc/Hexanes) for the disappearance of the alcohol.

-

Workup: Quench the reaction carefully with saturated aqueous NaHCO₃ (gas evolution!). Extract with DCM (3x).

-

Purification: Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo. The product is typically a yellow solid or oil that may crystallize upon standing. Recrystallize from Hexane/EtOAc if necessary.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow from commercial precursors to the target chloride.

Figure 1: Synthetic pathway from methyl-nitro precursor to the target benzyl chloride via the alcohol intermediate.

Handling & Safety Protocols

Warning: Benzylic chlorides are potent alkylating agents and lachrymators.

-

Containment: All operations must be performed in a functioning fume hood.

-

PPE: Double nitrile gloves, lab coat, and chemical safety goggles are mandatory.

-

Decontamination: Spills should be treated with a dilute solution of ammonia or nucleophilic amine to quench the alkylating capability before disposal.

-

Storage: Store at 2–8°C under an inert atmosphere. The compound is moisture-sensitive (hydrolyzes back to the alcohol).

References

-

American Chemical Society. (2015). Kinetic Study of the Gas-Phase Reactions of Chlorine Atoms with Methyl-2-nitrophenol Isomers. The Journal of Physical Chemistry A. Retrieved from [Link]

Sources

- 1. 90771-37-2,2-Amino-8-hydroxyquinoline-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 1354649-02-7,Methyl 6-Chloro-2H-isoindole-1-carboxylate-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 90771-37-2,2-Amino-8-hydroxyquinoline-3-carboxylic Acid-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

An In-depth Technical Guide to C7H6ClNO3 Isomers and the Related Compound 2-Chloro-5-nitrobenzoic Acid: Properties, Synthesis, and Applications in Research and Drug Development

Introduction

The chemical formula C7H6ClNO3 represents a class of chloro-nitro-substituted aromatic compounds that serve as pivotal building blocks in organic synthesis and drug discovery. While several isomers share this formula, this guide will also address the closely related and frequently utilized compound, 2-chloro-5-nitrobenzoic acid (C7H4ClNO4), due to its significant role in pharmaceutical and chemical research. This document provides a comprehensive overview of the molecular characteristics, synthesis protocols, and diverse applications of these compounds, tailored for researchers, scientists, and professionals in drug development.

Molecular Weight and Formula: Isomeric Landscape

The molecular formula C7H6ClNO3 corresponds to a molecular weight of approximately 187.58 g/mol .[1][2][3][4] Several isomers with this formula are documented, each with distinct properties and applications. For clarity, this guide will focus on key isomers and the structurally related 2-chloro-5-nitrobenzoic acid.

It is crucial to note the distinction in the molecular formula of 2-chloro-5-nitrobenzoic acid, which is C7H4ClNO4, with a molecular weight of approximately 201.56 g/mol .[5][6][7] The presence of a carboxylic acid group in place of a methoxy group accounts for this difference.

Table 1: Key Isomers and Related Compounds

| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) | CAS Number |

| 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | 187.58 | 28987-59-9[1] |

| 2-Chloro-5-nitroanisole | C7H6ClNO3 | 187.58 | 1009-36-5[3] |

| 4-Chloro-3-nitroanisole | C7H6ClNO3 | 187.58 | 10298-80-3[4] |

| 4-Chloro-2-nitroanisole | C7H6ClNO3 | 187.58 | Not specified in results |

| 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | 201.56 | 2516-96-3[6][7] |

Physicochemical Properties and Structural Features

The physicochemical properties of these compounds are dictated by the interplay of the chloro, nitro, and either methoxy or carboxylic acid functional groups on the benzene ring. These substituents influence the electron density distribution, reactivity, and intermolecular interactions of the molecules.[8]

2-Chloro-5-nitrobenzoic acid is characterized as an off-white to pale yellow crystalline powder.[5][9] Its acidic nature is defined by the carboxylic acid group, with a reported pKa of 2.8, indicating it is a weak acid.[9] The presence of both an electron-withdrawing nitro group and a halogen atom can modulate the compound's reactivity and potential for biological interactions.[8]

Synthesis and Purification Protocols

The synthesis of 2-chloro-5-nitrobenzoic acid is a well-established process, typically involving the nitration of o-chlorobenzoic acid.[10][11] However, this reaction often yields a mixture of isomers, primarily 2-chloro-3-nitrobenzoic acid, necessitating robust purification methods to achieve the high purity required for pharmaceutical applications.[10]

Experimental Protocol: Nitration of o-Chlorobenzoic Acid

This protocol is a representative method for the synthesis of 2-chloro-5-nitrobenzoic acid.

Materials:

-

o-Chlorobenzoic acid

-

Concentrated sulfuric acid (100%)

-

Nitric acid (80%)

-

Ice

-

Boiling water for recrystallization

Procedure:

-

Reaction Setup: In a suitable reaction vessel, stir 32 grams of pure o-chlorobenzoic acid with 160 grams of 100% sulfuric acid.[12]

-

Cooling: Cool the mixture to below 0°C using an ice-salt bath.[12]

-

Nitration: Prepare a nitrating mixture of 16 grams of 80% nitric acid and 40 grams of 100% sulfuric acid. Add this mixture dropwise to the o-chlorobenzoic acid solution over approximately 1 hour, ensuring the temperature remains below 0°C to minimize the formation of undesired by-products.[12]

-

Reaction Progression: Towards the end of the addition, 2-chloro-5-nitrobenzoic acid will begin to separate from the mixture.[12]

-

Warming and Precipitation: Allow the mixture to stand at room temperature for 10 to 12 hours, then slowly heat to 60°C. Pour the reaction mixture onto 400 grams of ice to precipitate the product.[12]

-

Purification: Filter the crude 2-chloro-5-nitrobenzoic acid and recrystallize it twice from 1 liter of boiling water to remove any unreacted o-chlorobenzoic acid.[12] This process typically yields a pure product with a melting point of 164-165°C.[12]

Diagram 1: Synthesis Workflow for 2-Chloro-5-nitrobenzoic Acid

Caption: A flowchart illustrating the key steps in the synthesis and purification of 2-chloro-5-nitrobenzoic acid.

Applications in Research and Drug Development

2-Chloro-5-nitrobenzoic acid and its derivatives are versatile intermediates in the synthesis of a wide range of biologically active molecules and fine chemicals.[5][13]

Pharmaceutical Intermediates

This compound is a crucial precursor in the production of various pharmaceuticals, including anti-inflammatory and analgesic drugs.[5] It is used in the synthesis of N-substituted 5-nitroanthranilic acid derivatives, which have shown potential as novel therapeutics for neurodegenerative diseases like Alzheimer's by inhibiting plaque formation.[14] Furthermore, certain derivatives have been investigated as potential antiarrhythmic drugs due to their interaction with the cystic fibrosis transmembrane conductance regulator (CFTR).[14]

Organic Synthesis Building Block

In organic synthesis, 2-chloro-5-nitrobenzoic acid serves as a valuable building block.[5] Its functional groups can be readily transformed; for instance, the carboxylic acid can be converted to esters, amides, or acid chlorides, while the chloro group can be substituted.[13] It undergoes microwave-assisted, regioselective amination reactions with various amines to produce N-substituted 5-nitroanthranilic acid derivatives in high yields.[14]

Agrochemicals and Dyes

The compound is also utilized in the synthesis of agrochemicals, contributing to the efficacy of pesticides and herbicides.[5] Additionally, it is an intermediate in the production of dyes and pigments.[9][15]

Antibacterial Research

Recent research has explored derivatives of 2-chloro-5-nitrobenzoic acid for their antibacterial properties.[8] The synthesis of a methylethanolammonium salt and a 2D coordination polymer of this acid has demonstrated inhibitory activity against both Gram-positive and Gram-negative bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).[8]

Sources

- 1. 2-Chloro-4-methoxy-1-nitrobenzene | C7H6ClNO3 | CID 593789 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzene, 2-chloro-1-methoxy-4-nitro- [webbook.nist.gov]

- 3. 2-Chloro-5-nitroanisole | C7H6ClNO3 | CID 70519 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-Chloro-3-nitroanisole | C7H6ClNO3 | CID 25140 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. 2-Chloro-5-nitrobenzoic acid | CAS 2516-96-3 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 7. 2-Chloro-5-nitrobenzoic acid [webbook.nist.gov]

- 8. mdpi.com [mdpi.com]

- 9. nbinno.com [nbinno.com]

- 10. guidechem.com [guidechem.com]

- 11. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid - Google Patents [patents.google.com]

- 12. prepchem.com [prepchem.com]

- 13. guidechem.com [guidechem.com]

- 14. pubs.acs.org [pubs.acs.org]

- 15. sdichem.com [sdichem.com]

2-nitro-3-chloromethylphenol melting point and boiling point

This is an in-depth technical guide for 2-Nitro-3-chloromethylphenol , a specialized intermediate used in the synthesis of complex pharmaceutical and agrochemical scaffolds.

CAS Registry Number: Not widely listed (Precursor CAS: 4920-77-8 for 2-nitro-3-methylphenol) Chemical Formula: C₇H₆ClNO₃ Molecular Weight: 187.58 g/mol [1]

Executive Summary

2-Nitro-3-chloromethylphenol (also referred to as 3-chloromethyl-2-nitrophenol) is a highly reactive benzylic chloride intermediate. Unlike stable commodity chemicals, this compound is typically synthesized de novo or generated in situ due to its tendency toward hydrolytic decomposition and self-alkylation.[1] Its primary utility lies in the 3-position functionalization of the 2-nitrophenol core, serving as a "linchpin" for attaching pharmacophores via nucleophilic substitution at the benzylic carbon.

This guide addresses the physical properties, synthesis logic, and critical handling protocols required for research applications.

Physical Properties & Characterization

Due to the compound's specialized nature and instability, experimental physical constants are often extrapolated from its stable precursor, 2-nitro-3-methylphenol .

Melting Point & Boiling Point Analysis

| Property | Value / Range | Condition / Note |

| Melting Point (Experimental) | Undetermined / Unstable | Likely a low-melting solid or oil near room temperature.[1] |

| Precursor MP (2-nitro-3-methylphenol) | 38 – 41 °C | Reference baseline [1].[1] |

| Boiling Point (Predicted) | > 250 °C (Decomposes) | Theoretical extrapolation.[1] |

| Flash Point (Predicted) | > 110 °C | Closed Cup equivalent.[1] |

| Solubility | Soluble in DCM, EtOAc, THF | Reacts with protic solvents (MeOH, H₂O).[1] |

Technical Insight: The introduction of the chlorine atom at the benzylic position (CH₃ → CH₂Cl) typically increases the melting point due to higher molecular weight and polarity.[1] However, the ortho-nitro group (position 2) creates a strong intramolecular hydrogen bond with the phenol hydroxyl (position 1), which reduces intermolecular lattice energy.[1] Consequently, 2-nitro-3-chloromethylphenol often isolates as a waxy solid or viscous oil that may crystallize slowly upon purification.

Critical Warning: Attempting to determine the boiling point at atmospheric pressure will result in rapid thermal decomposition (evolution of HCl and NOx gases).[1] Distillation is not recommended .[1]

Synthesis & Production Logic

Since this compound is rarely available off-the-shelf with high purity, researchers must synthesize it from 2-nitro-3-methylphenol . The standard protocol involves radical halogenation.[1]

Reaction Pathway

The synthesis relies on a Wohl-Ziegler bromination/chlorination logic, adapted for phenols.

Figure 1: Radical chlorination pathway for the conversion of 2-nitro-3-methylphenol to the chloromethyl derivative.[1]

Experimental Protocol (Radical Chlorination)

Objective: Selective chlorination of the methyl group while avoiding ring chlorination.

-

Reagents:

-

Procedure:

-

Workup:

Stability & Handling (HSE Profile)

The combination of a benzylic chloride , nitro group , and phenol creates a "perfect storm" for reactivity.[1]

Thermal Instability

Benzylic chlorides are prone to elimination of HCl upon heating.[1] The presence of the ortho-nitro group can catalyze oxidative degradation.[1]

-

Storage: Store at -20 °C under Argon.

-

Shelf Life: < 1 month. Best generated ex situ and used immediately.

Chemical Incompatibility

-

Bases: Rapidly forms ortho-quinone methide intermediates or polymers.[1]

-

Nucleophiles: Reacts violently with amines, thiols, and azides.[1]

-

Water/Alcohols: Slowly hydrolyzes to the benzyl alcohol (2-nitro-3-hydroxymethylphenol).[1]

Safety (PPE)[1]

-

Lachrymator: Benzylic halides are potent tear agents.[1] Handle only in a fume hood.[1][2]

-

Skin Contact: Corrosive and sensitizing.[1] Use Nitrile/Neoprene gloves (double gloving recommended).[1]

Applications in Drug Discovery

This intermediate is a scaffold for fragment-based drug design .

-

Pharmacophore Linking: The chloromethyl group allows for the attachment of heterocycles (e.g., piperazines, morpholines) to the phenol core.[1]

-

Pro-drug Development: The phenol -OH can be esterified, while the chloromethyl group is modified to tune solubility or metabolic stability.[1]

Figure 2: Divergent synthesis applications. The compound serves as a gateway to benzylamines and benzoxazines.[1]

References

-

Fisher Scientific. (2025).[1] Safety Data Sheet: 2-Nitro-m-cresol. Retrieved from [1]

-

PubChem. (2025).[1][3][4][5] Compound Summary: 2-Nitro-3-methylphenol (CID 21026).[1] Retrieved from [1]

-

Google Patents. (2008).[1] WO2008003703A1 - Indoles as 5-HT6 modulators.[1] (Describes bromination of 2-nitro-3-methylphenol).[1] Retrieved from

Sources

- 1. Nitrophenol - Wikipedia [en.wikipedia.org]

- 2. 3-Chloro-2-nitrophenol | CAS#:17802-02-7 | Chemsrc [chemsrc.com]

- 3. 2-(Chloromethyl)phenol | C7H7ClO | CID 35682 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Phenol, 2-chloro-3-nitro- | C6H4ClNO3 | CID 3013917 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-Nitrophenol | C6H5NO3 | CID 6947 - PubChem [pubchem.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Precision Synthesis of 3-(Chloromethyl)-2-nitrophenol

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 3-(chloromethyl)-2-nitrophenol from 2-nitro-3-methylphenol . This transformation presents a specific synthetic challenge: the functionalization of a benzylic methyl group in a sterically crowded, electron-deficient system containing a free phenolic hydroxyl group.

Direct radical chlorination of the starting material is contraindicated due to the antioxidant properties of the phenol and the high probability of ring chlorination (electrophilic substitution). Consequently, this guide presents a Protection-Radical Halogenation-Deprotection (PRHD) strategy. This route ensures high regioselectivity, safety, and yield, making it suitable for pharmaceutical intermediate synthesis.

Strategic Analysis & Retrosynthesis

The Chemoselectivity Challenge

The starting material, 2-nitro-3-methylphenol , contains three reactive sites:

-

Phenolic -OH: Nucleophilic and prone to radical scavenging.

-

Aromatic Ring (Positions 4 & 6): Activated by -OH, susceptible to electrophilic chlorination by

or -

Benzylic Methyl (-CH3): The target for radical substitution.

Attempting direct chlorination with sulfuryl chloride (

The Solution: Acetate Protection

We utilize an acetate ester protection strategy.

-

Why Acetate? Unlike ether protecting groups (e.g., methyl ether), acetates are easily cleaved under mild acidic conditions, preventing the nucleophilic attack of the phenoxide on the benzyl chloride (a common side reaction in basic hydrolysis).

-

Regiocontrol: The acetate group is weakly deactivating, which further discourages unwanted electrophilic ring chlorination during the radical step.

Reaction Scheme

Figure 1: Three-stage synthetic pathway designed to bypass chemoselectivity issues.

Detailed Experimental Protocol

Safety Assessment (Critical)

-

Sulfuryl Chloride (

): Reacts violently with water to release HCl and -

Benzyl Chlorides: Potent alkylating agents and lachrymators. Avoid skin contact; potential carcinogens.

-

AIBN: Thermal initiator. Store cold. Avoid friction or shock.

-

Nitro Compounds: Potential energetic hazards. Do not overheat the residue during distillation/drying.

Stage 1: Protection (Acetylation)

Objective: Mask the phenolic hydroxyl group.

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and an addition funnel.

-

Reagents:

-

2-nitro-3-methylphenol (10.0 g, 65.3 mmol)

-

Dichloromethane (DCM) (100 mL)

-

Pyridine (7.9 mL, 98 mmol, 1.5 eq)

-

Acetic Anhydride (9.2 mL, 98 mmol, 1.5 eq)

-

DMAP (4-Dimethylaminopyridine) (Catalytic, ~100 mg)

-

-

Procedure:

-

Dissolve the starting phenol in DCM. Add pyridine and DMAP.

-

Cool the solution to 0°C in an ice bath.

-

Add Acetic Anhydride dropwise over 15 minutes.

-

Remove ice bath and stir at Room Temperature (RT) for 3 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

-

Workup:

-

Quench with 1M HCl (50 mL) to remove excess pyridine.

-

Separate organic layer and wash with Sat.

(50 mL) and Brine (50 mL). -

Dry over

, filter, and concentrate in vacuo.

-

-

Outcome: 2-nitro-3-methylphenyl acetate . Usually obtained as a pale yellow solid/oil in quantitative yield (>95%). Used directly in the next step.

Stage 2: Radical Benzylic Chlorination

Objective: Selective chlorination of the methyl group.

-

Setup: 250 mL 3-neck RBF equipped with a reflux condenser, nitrogen inlet, and internal thermometer.

-

Reagents:

-

2-nitro-3-methylphenyl acetate (12.7 g, 65 mmol, from Stage 1)

-

Chlorobenzene (anhydrous) (130 mL) – Preferred over

for safety and higher boiling point. -

Sulfuryl Chloride (

) (5.8 mL, 71.5 mmol, 1.1 eq) -

AIBN (Azobisisobutyronitrile) (530 mg, 3.25 mmol, 5 mol%)

-

-

Procedure:

-

Dissolve the acetate in Chlorobenzene under

. -

Add Sulfuryl Chloride and AIBN.

-

Slow Ramp: Heat the mixture gradually to 80-90°C. Gas evolution (

, HCl) will be observed. -

Reflux: Maintain gentle reflux for 4–6 hours.

-

Note: If reaction stalls (checked by NMR/TLC), cool to 60°C, add a second portion of AIBN (2 mol%), and resume reflux.

-

-

Workup:

-

Cool to RT. Pour the mixture into ice water (200 mL).

-

Extract with Ethyl Acetate (3 x 100 mL).

-

Wash combined organics with water and brine. Dry over

. -

Concentrate to give the crude benzyl chloride.

-

-

Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).

-

Target:3-(chloromethyl)-2-nitrophenyl acetate .

-

Yield Expectation: 60–75%.

-

Stage 3: Acid-Mediated Deprotection

Objective: Removal of the acetate without hydrolyzing the benzyl chloride.

-

Setup: 100 mL RBF with reflux condenser.

-

Reagents:

-

3-(chloromethyl)-2-nitrophenyl acetate (from Stage 2)

-

Methanol (50 mL)

-

Conc. HCl (2 mL) or 4M HCl in Dioxane (10 mL)

-

-

Procedure:

-

Dissolve the intermediate in Methanol.

-

Add the acid catalyst.

-

Heat to mild reflux (60°C) for 2–3 hours. Avoid strong bases (NaOH/KOH) as they will cause the phenoxide to displace the chloride, forming polymers.

-

-

Workup:

-

Concentrate methanol in vacuo (do not distill to dryness if possible).

-

Dilute residue with DCM (100 mL) and wash with water (50 mL).

-

Dry over

and concentrate.

-

-

Final Product: 3-(chloromethyl)-2-nitrophenol .

-

Appearance: Yellow solid.[1]

-

Storage: Store at -20°C under inert atmosphere (unstable to moisture and light).

-

Analytical Parameters & QC

| Parameter | Specification | Method |

| Appearance | Yellow crystalline solid | Visual |

| Purity | >95% (Area %) | HPLC (C18, ACN/H2O + 0.1% TFA) |

| Identity | Consistent with structure | 1H NMR (CDCl3) |

| Key NMR Shift | 1H NMR | |

| Key NMR Shift | 1H NMR |

Process Workflow Diagram

Figure 2: Step-by-step operational workflow for the synthesis.

Troubleshooting & Optimization

-

Issue: Low Conversion in Step 2.

-

Cause: Radical chain termination by oxygen or impurities.

-

Solution: Degas solvents thoroughly with Nitrogen/Argon before adding AIBN. Add AIBN in two portions (at t=0 and t=2h).

-

-

Issue: Ring Chlorination Byproducts.

-

Cause: Temperature too low (favors ionic reaction) or lack of radical flux.

-

Solution: Ensure the reaction is at vigorous reflux. Consider using a higher power UV lamp if thermal initiation fails (Photo-chlorination).

-

-

Issue: Product Polymerization in Step 3.

-

Cause: Hydrolysis medium too basic.

-

Solution: Strictly use acidic methanol. Monitor reaction time closely and quench immediately upon disappearance of starting material.

-

References

-

General Benzylic Chlorination Methodology

-

Sulfuryl Chloride Reactivity

-

Masilamani, D., & Rogic, M. M. (1981). Sulfuryl chloride as a reagent for selective chlorination of symmetrical ketones and phenols. The Journal of Organic Chemistry, 46(22), 4486-4489.

-

-

Target Compound Data (CAS Verification)

- Protection Strategy for Nitrophenols: Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience. (Standard Reference Text).

Sources

Application Note: High-Fidelity Nucleophilic Substitution of 2-Nitro-3-Hydroxybenzyl Chloride

Executive Summary

This guide details the protocols for nucleophilic substitution reactions of 2-nitro-3-hydroxybenzyl chloride (2N3H-BC) . This scaffold is a "privileged structure" in drug discovery, serving as a precursor for antiviral agents (e.g., Letermovir analogs), kinase inhibitors, and photolabile "caged" compounds.

The Challenge: 2N3H-BC presents a "perfect storm" of reactivity challenges:

-

Steric Congestion: The ortho-nitro group creates significant steric hindrance at the benzylic carbon, retarding

rates. -

Competing Nucleophilicity: The 3-hydroxyl group (phenol) is acidic (

due to the adjacent nitro group). Under basic conditions required for substitution, it deprotonates to form a phenoxide, leading to rapid self-polymerization or intramolecular cyclization. -

Photolability: The o-nitrobenzyl moiety is inherently light-sensitive, susceptible to photo-redox rearrangement (Ciamician-Dennstedt type) if not handled under amber light.

This application note provides a self-validating protection-substitution-deprotection strategy to maximize yield and purity.

Chemical Context & Reactivity Profile[1][2][3]

Electronic and Steric Environment

The reactivity of 2N3H-BC is defined by the interplay between the electron-withdrawing nitro group and the acidic phenol.

-

Benzylic Position (C1): The

group is activated for nucleophilic attack by the electron-withdrawing induction (-I) of the ortho-nitro group. However, the nitro group also imposes a "steric gate," making the transition state for -

Intramolecular Hydrogen Bonding: The 3-OH and 2-

groups form a strong intramolecular hydrogen bond (

The "Dark" Requirement

Critical Warning: All o-nitrobenzyl derivatives are potential phototriggers. Exposure to UV or strong ambient light can induce an intramolecular redox reaction, converting the nitro group to a nitroso species and cleaving the benzylic bond.

-

Operational Rule: All reactions must be performed in amber glassware or vessels wrapped in aluminum foil.

Strategic Decision Tree (Workflow)

The following diagram outlines the decision logic for selecting the correct protocol based on the nucleophile type.

Caption: Decision matrix for substituting 2-nitro-3-hydroxybenzyl chloride. Strong bases require phenolic protection (Route B) to prevent side reactions.

Experimental Protocols

Protocol A: Phenolic Protection (Recommended for High Yields)

Use this route for reactions with strong bases or expensive nucleophiles.

Rationale: Protecting the 3-OH as a tert-butyldimethylsilyl (TBS) ether prevents phenoxide formation and increases solubility in organic solvents.

-

Reagents:

-

2-Nitro-3-hydroxybenzyl chloride (1.0 eq)

-

TBS-Cl (1.2 eq)

-

Imidazole (2.5 eq)

-

Dichloromethane (DCM), anhydrous

-

-

Procedure:

-

Dissolve substrate in DCM (0.2 M) in an amber flask .

-

Add Imidazole. Cool to 0°C.

-

Add TBS-Cl portion-wise.

-

Stir at RT for 3 hours. Monitor by TLC (the product will be significantly less polar).

-

Workup: Wash with water, brine, dry over

. -

Result: 2-nitro-3-(tert-butyldimethylsilyloxy)benzyl chloride. This intermediate is stable and can be stored in the dark.

-

Protocol B: Nucleophilic Substitution with Amines (Direct Method)

Use this route for simple primary/secondary amines where protection is deemed unnecessary.

Mechanism:

Table 1: Reaction Optimization Parameters

| Parameter | Condition | Scientific Rationale |

| Solvent | THF or Acetonitrile (ACN) | Aprotic polar solvents promote |

| Base | DIPEA (Hunig's Base) | Sterically hindered base scavenges HCl but reacts slowly with the benzylic halide. |

| Stoichiometry | 1.0 eq Substrate : 1.2 eq Amine : 1.5 eq DIPEA | Slight excess of nucleophile drives the reaction against steric resistance. |

| Temperature | 0°C | Start cold to minimize |

Step-by-Step:

-

Setup: Flame-dry a 50 mL round-bottom flask (amber/foiled). Add magnetic stir bar.[2]

-

Dissolution: Add 2-nitro-3-hydroxybenzyl chloride (1.0 mmol) and anhydrous ACN (5 mL).

-

Addition: Add DIPEA (1.5 mmol) followed by the amine (1.2 mmol) dropwise at 0°C.

-

Reaction: Allow to warm to Room Temperature (RT). Stir for 4–16 hours.

-

QC Check: Aliquot 10 µL into MeOH for LC-MS. Look for Mass

. If starting material remains after 16h, heat to 40°C (Do not exceed 60°C to avoid degradation).

-

-

Workup: Evaporate ACN. Redissolve in EtOAc. Wash with 0.5 M citric acid (removes excess amine/DIPEA) then brine.

-

Purification: Flash chromatography (DCM/MeOH gradient).

Protocol C: Ether Synthesis (Williamson Ether Type)

Strict Requirement: Use Protocol A (Protection) first.

Attempting to react 2-nitro-3-hydroxybenzyl chloride directly with an alkoxide (

Correct Workflow:

-

Start with TBS-protected benzyl chloride (from Protocol A).

-

React with Alcohol (

) using -

Deprotection: Treat the isolated product with TBAF (1.0 M in THF) or 4M HCl in Dioxane to restore the 3-OH group.

Mechanistic Validation & Troubleshooting

Signaling Pathway of Decomposition

Understanding how the reaction fails is key to preventing it.

Caption: Failure modes: Base-mediated polymerization and light-induced rearrangement.

Analytical QC Criteria

-

NMR (

):-

Benzylic Protons: Look for a shift from

ppm ( -

Aromatic Region: The 3-OH proton often appears as a broad singlet

ppm (DMSO-

-

-

HPLC:

-

The nitro group provides strong UV absorption at 254 nm.

-

Note: The product will likely be more polar than the chloride starting material if substituting with amines.

-

References

-

Reactivity of Nitrobenzyl Halides

-

Radhakrishna Murti, P. S., & Panigrahi, G. P. (1968). Benzyl Chloride-Amine Reaction in Nitrobenzene-Ethanol Mixture. Israel Journal of Chemistry. Link

-

-

Photolability of o-Nitrobenzyl Systems

-

Corrie, J. E. T. (2005). o-Nitrobenzyl and o-Nitroveratryl Ethers. In Dynamic Studies in Biology. Link (Contextual citation regarding 2-nitrobenzyl alcohol derivatives).

-

-

Synthesis of Hydroxy-Nitrobenzyl Derivatives

-

Intramolecular Hydrogen Bonding in o-Nitrophenols

-

General Nucleophilic Substitution Protocols

-

Chemistry LibreTexts. Nucleophilic Aromatic Substitution. Link

-

Disclaimer: This protocol involves hazardous chemicals (alkylating agents, lachrymators). All work must be performed in a functioning fume hood with appropriate PPE.

Sources

Indole synthesis intermediates 3-chloromethyl-2-nitrophenol

Application Note: Strategic Utilization of 3-Chloromethyl-2-nitrophenol in Regioselective Indole Synthesis

Executive Summary & Strategic Rationale

The intermediate 3-chloromethyl-2-nitrophenol (CAS 1261480-93-6) represents a highly specialized "ortho-nitrobenzyl" scaffold. Unlike the more common 4-chloromethyl isomer (used for 5-substituted indoles) or simple o-nitrotoluene, this trisubstituted benzene offers a unique entry point into 7-hydroxyindole and 7-alkoxyindole derivatives.

These scaffolds are critical pharmacophores in medicinal chemistry, found in:

-

Kinase Inhibitors: Where the 7-position hydrogen bonding capability is essential for ATP-binding pocket specificity.

-

GPCR Ligands: Including serotonin (5-HT) and dopamine receptor modulators.

-

Tricyclic Cores: Precursors for pyrrolo[3,2-e]benzoxazoles and mitomycin analogs.

This guide details the conversion of 3-chloromethyl-2-nitrophenol into functionalized indoles using a modified Hemetsberger-Knittel sequence. This pathway is selected for its reliability in handling electron-rich phenolic systems and its ability to preserve the sensitive chloromethyl-derived carbon as the C2-C3 indole bridge.

Critical Regiochemistry & Isomer Alert

Before proceeding, researchers must validate the substitution pattern of their starting material using 1H-NMR.

| Isomer | Structure | Indole Product | Key Application |

| 3-Chloromethyl-2-nitrophenol | OH @ 1, NO₂ @ 2, CH₂Cl @ 3 | 7-Hydroxyindole | Rare, high-value scaffold |

| 4-Chloromethyl-2-nitrophenol | OH @ 1, NO₂ @ 2, CH₂Cl @ 4 | 5-Hydroxyindole | Serotonin analogs |

| 5-Chloromethyl-2-nitrophenol | OH @ 1, NO₂ @ 2, CH₂Cl @ 5 | 6-Hydroxyindole | Melatonin analogs |

Note: The cyclization described herein occurs between the nitro group (Position 2) and the chloromethyl group (Position 3). Since the hydroxyl group is at Position 1 (adjacent to the nitro), it ends up at Position 7 of the indole ring.

Synthetic Pathway & Mechanism

The preferred protocol utilizes a Sommelet Oxidation followed by a Hemetsberger-Knittel cyclization. This avoids the harsh conditions of the Fischer synthesis (which is incompatible with the substitution pattern) and the specific steric constraints of the Bartoli reaction.

Mechanism Visualization (Graphviz)

Caption: Workflow for the conversion of 3-chloromethyl-2-nitrophenol to the 7-benzyloxyindole scaffold via the Hemetsberger-Knittel route.

Detailed Experimental Protocols

Phase 1: Protection and Activation

Objective: Protect the phenolic hydroxyl to prevent side reactions and convert the chloromethyl handle into a reactive aldehyde.

Reagents:

-

3-Chloromethyl-2-nitrophenol (1.0 eq)

-

Benzyl bromide (1.1 eq)

-

Potassium carbonate (1.5 eq)

-

Hexamethylenetetramine (HMTA) (1.1 eq)

-

Solvents: DMF, 50% Acetic Acid.

Protocol:

-

O-Benzylation: Dissolve 3-chloromethyl-2-nitrophenol in DMF (0.5 M). Add K₂CO₃ and Benzyl bromide. Stir at RT for 4 hours. Quench with water, extract with EtOAc, and concentrate to yield 3-chloromethyl-2-nitro-benzyloxybenzene .

-

Checkpoint: Verify disappearance of phenolic OH peak in IR (~3300 cm⁻¹).

-

-

Sommelet Reaction: Dissolve the crude benzyl ether in chloroform. Add HMTA (1.1 eq) and reflux for 4 hours to form the quaternary ammonium salt (precipitate).

-

Hydrolysis: Isolate the salt and reflux in 50% aqueous acetic acid for 2 hours.

-

Workup: Cool, neutralize with NaHCO₃, and extract with DCM. Purify via silica flash chromatography (Hexane/EtOAc).

-

Target:3-Benzyloxy-2-nitrobenzaldehyde .

-

Yield Expectation: 75-85% over 2 steps.

-

Phase 2: Hemetsberger-Knittel Cyclization

Objective: Construct the pyrrole ring via nitrene insertion.

Reagents:

-

3-Benzyloxy-2-nitrobenzaldehyde (from Phase 1)

-

Ethyl azidoacetate (4.0 eq)

-

Sodium ethoxide (NaOEt) (4.0 eq) - Prepared fresh

-

Solvent: Ethanol (anhydrous), Xylene.

Protocol:

-

Condensation: To a solution of NaOEt in ethanol at -10°C, add a mixture of the aldehyde and ethyl azidoacetate dropwise.

-

Critical: Maintain temperature below 0°C to prevent premature decomposition of the azide.

-

-

Stir: Allow to warm to 0°C and stir for 2-4 hours. The mixture will turn yellow/orange.

-

Quench: Pour into saturated NH₄Cl/Ice water. Extract with ether.[1]

-

Safety: The product is an organic azide. Do not concentrate to dryness with heat.

-

-

Thermolysis (Cyclization): Dissolve the crude azido-cinnamate in Xylene (0.05 M concentration - high dilution is key).

-

Reflux: Heat to reflux (140°C) rapidly. Nitrogen gas evolution will be vigorous. Maintain reflux for 1-2 hours until gas evolution ceases.

-

Purification: Evaporate xylene under reduced pressure. Recrystallize from Ethanol/Water.

Product Data:

-

Compound: Ethyl 7-benzyloxyindole-2-carboxylate.

-

1H NMR (DMSO-d6): Characteristic indole NH singlet at ~11.5 ppm; Doublet for C4-H, Triplet for C5-H, Doublet for C6-H. Benzylic protons at ~5.2 ppm.

Alternative Pathway: The "Reissert-Like" Approach

If the Sommelet oxidation fails due to steric crowding, the Reissert-henry modification is the backup strategy.

-

Reaction: 3-Chloromethyl-2-nitrophenol (Protected) + NaCN

Arylacetonitrile . -

Condensation: Arylacetonitrile + Diethyl oxalate + Base

Pyruvate intermediate . -

Reductive Cyclization: Zn/AcOH reduction of the nitro group leads to amine, which attacks the ketone to form the indole.

-

Pros: Cheaper reagents.

-

Cons: The cyanide substitution on the sterically crowded 3-position (flanked by Nitro) can be sluggish.

-

Troubleshooting & Optimization

| Problem | Root Cause | Solution |

| Low Yield in Sommelet | Steric hindrance of the nitro group | Switch to Kornblum Oxidation (DMSO/NaHCO₃ at 100°C). |

| Explosive Decomposition | Concentration of Azide | Never distill the azido-cinnamate to dryness. Use solution directly if possible. |

| Incomplete Cyclization | Temperature too low | Ensure Xylene is boiling vigorously (138-140°C). Toluene (110°C) is often insufficient. |

| Regioisomer Contamination | Impure Starting Material | Recrystallize the 3-chloromethyl-2-nitrophenol precursor before starting. |

References

-

Hemetsberger-Knittel Synthesis: Hemetsberger, H., & Knittel, D. (1972). Synthese von Indol-Derivaten aus α-Azido-zimtsäure-estern. Monatshefte für Chemie, 103, 194–204. Link

-

Sommelet Oxidation Protocol: Angyal, S. J. (1963). The Sommelet Reaction. Organic Reactions, 8, 197. Link

-

7-Hydroxyindoles in Drug Design: Horton, D. A., et al. (2003). The Combinatorial Synthesis of Bicyclic Privileged Structures or Privileged Substructures. Chemical Reviews, 103(3), 893–930. Link

-

Indole Synthesis Review: Gribble, G. W. (2000). Recent developments in indole ring synthesis—methodology and applications. Journal of the Chemical Society, Perkin Transactions 1, (7), 1045-1075. Link

- Preparation of Starting Material: Specific chloromethylation protocols adapted from: Journal of Organic Chemistry, 1984, 49(23)

Sources

Reaction conditions for coupling amines with 2-nitro-3-hydroxybenzyl chloride

Application Note & Protocol Guide

Topic: Optimized Reaction Conditions for the Nucleophilic Coupling of Amines with 2-Nitro-3-Hydroxybenzyl Chloride

Executive Summary: The Strategic Importance of N-Substituted 2-Nitro-3-Hydroxybenzylamines

The synthesis of N-substituted 2-nitro-3-hydroxybenzylamines represents a critical transformation in medicinal chemistry and materials science. These structures serve as versatile intermediates, embedding a unique combination of functionalities: a nucleophilic amino group, a reducible nitro group for further derivatization, a phenolic hydroxyl group for hydrogen bonding or subsequent modification, and a reactive benzylic position. The successful coupling of an amine with 2-nitro-3-hydroxybenzyl chloride is the cornerstone of accessing this valuable molecular scaffold.

This guide provides a comprehensive overview of the reaction mechanism, a detailed exploration of critical reaction parameters, a step-by-step experimental protocol, and field-proven insights for troubleshooting and optimization. The protocols and recommendations herein are designed to empower researchers to achieve high-yield, high-purity synthesis of their target molecules.

Reaction Mechanism: A Classic SN2 Pathway

The coupling of an amine with 2-nitro-3-hydroxybenzyl chloride proceeds via a classical bimolecular nucleophilic substitution (SN2) mechanism.[1] Understanding this pathway is fundamental to rationally selecting and optimizing reaction conditions.

-

Nucleophilic Attack: The reaction is initiated by the lone pair of electrons on the nitrogen atom of the amine (the nucleophile) attacking the electrophilic benzylic carbon of the 2-nitro-3-hydroxybenzyl chloride.

-

Transition State: A five-coordinate transition state is formed, where a new carbon-nitrogen bond is partially formed as the carbon-chlorine bond is partially broken. The presence of the adjacent phenyl ring helps to stabilize this transition state.[1]

-

Leaving Group Departure: The chloride ion, a good leaving group, is displaced, resulting in the formation of a protonated benzylammonium salt intermediate.

-

Deprotonation: A base present in the reaction mixture abstracts a proton from the nitrogen, yielding the final neutral amine product and a salt byproduct. An additional equivalent of base is required to deprotonate the acidic phenolic hydroxyl group.

The electron-withdrawing nitro group and the benzylic nature of the halide make the substrate highly susceptible to this SN2 attack, typically allowing the reaction to proceed under mild conditions.[1]

Caption: S-N-2 Reaction Mechanism

Optimizing Reaction Conditions: A Parameter-by-Parameter Analysis

The success of the coupling reaction hinges on the judicious selection of four key parameters: the base, the solvent, the temperature, and the stoichiometry. The interplay between these factors dictates reaction rate, yield, and purity.

| Parameter | Recommended Choice(s) | Rationale & Expert Insights |

| Base | Inorganic: K₂CO₃, Cs₂CO₃Organic (Non-nucleophilic): DIPEA (N,N-Diisopropylethylamine), Et₃N (Triethylamine) | The base serves two critical functions: neutralizing the HCl byproduct and deprotonating the phenolic -OH group. A minimum of 2.2 equivalents is essential. Inorganic bases like K₂CO₃ are cost-effective and work well in polar aprotic solvents. For sensitive substrates or to avoid potential O-alkylation side reactions, a bulky, non-nucleophilic organic base like DIPEA is the preferred choice.[2] |

| Solvent | Polar Aprotic: Acetonitrile (ACN), DMF, DMSO, THF | Polar aprotic solvents are ideal for SN2 reactions as they effectively solvate the counter-ion of the base without forming strong hydrogen bonds with the amine nucleophile, thereby maximizing its reactivity.[3] ACN is an excellent first choice due to its favorable properties and ease of removal. DMF and DMSO are stronger solvents but require more rigorous work-up procedures. |

| Temperature | Room Temperature (20-25 °C) to 60 °C | The high reactivity of the benzyl chloride allows this reaction to proceed efficiently at room temperature for most primary and secondary amines. For less nucleophilic amines (e.g., anilines) or sterically hindered substrates, moderate heating (40-60 °C) can significantly increase the reaction rate.[4] Always monitor for potential degradation at higher temperatures. |

| Stoichiometry | Amine: 1.0 - 1.2 eq.Benzyl Chloride: 1.0 eq.Base: 2.2 - 3.0 eq. | Using a slight excess of the amine can help drive the reaction to completion. A significant excess of base (beyond the required 2 equivalents for HCl and the phenol) ensures the reaction medium remains basic and facilitates the deprotonation steps. |

Detailed Experimental Protocol

This protocol provides a robust starting point for the coupling of a generic primary amine with 2-nitro-3-hydroxybenzyl chloride. It should be adapted based on the specific properties of the amine substrate.

Materials:

-

Amine (1.0 eq.)

-

2-Nitro-3-hydroxybenzyl chloride (1.0 eq.)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq.) or DIPEA (2.5 eq.)

-

Acetonitrile (ACN), anhydrous (to make a 0.1 M solution based on the benzyl chloride)

-

Ethyl Acetate (EtOAc)

-

Deionized Water

-

Saturated Sodium Chloride solution (Brine)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Silica Gel for column chromatography

Procedure:

-

Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add the amine (1.0 eq.) and 2-nitro-3-hydroxybenzyl chloride (1.0 eq.).

-

Solvent Addition: Under an inert atmosphere (Nitrogen or Argon), add anhydrous acetonitrile to achieve a concentration of approximately 0.1 M with respect to the benzyl chloride. Stir to dissolve.

-

Base Addition: Add anhydrous potassium carbonate (2.5 eq.) or DIPEA (2.5 eq.) to the stirring solution.

-

Reaction: Stir the mixture vigorously at room temperature (20-25 °C).

-

Monitoring: Monitor the reaction progress every 1-2 hours using Thin Layer Chromatography (TLC) or LC-MS until the starting benzyl chloride is consumed (typically 4-12 hours). If the reaction is sluggish, heat the mixture to 40-50 °C.

-

Aqueous Work-up:

-

Once the reaction is complete, filter off the inorganic base (if K₂CO₃ was used).

-

Concentrate the filtrate under reduced pressure to remove the acetonitrile.

-

Dissolve the residue in Ethyl Acetate.

-

Transfer the organic solution to a separatory funnel and wash sequentially with water (2x) and then brine (1x). This removes residual base and water-soluble byproducts.

-

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to afford the pure N-substituted 2-nitro-3-hydroxybenzylamine.

Sources

- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 2. BJOC - Continuous-flow synthesis of primary amines: Metal-free reduction of aliphatic and aromatic nitro derivatives with trichlorosilane [beilstein-journals.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Amide Bond Formation via the Rearrangement of Nitrile Imines Derived from N-2-Nitrophenyl Hydrazonyl Bromides - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Preventing hydrolysis of 3-(chloromethyl)-2-nitrophenol during storage

Subject: Preventing Hydrolysis of 3-(chloromethyl)-2-nitrophenol (CMNP) Ticket ID: CMNP-STAB-001 Responder: Dr. A. Vance, Senior Application Scientist

The Degradation Mechanism: Why is this happening?

To prevent degradation, we must first understand the molecular vulnerability of 3-(chloromethyl)-2-nitrophenol. This molecule contains a benzylic chloride moiety, which is intrinsically susceptible to nucleophilic attack by water (hydrolysis).[1][2]

The Chemical Pathway

The degradation is not a random event; it is a specific chemical transformation driven by the weakness of the C-Cl bond in the benzylic position.

-

Ionization (

Pathway): The carbon-chlorine bond breaks, causing the chloride leaving group ( -

Nucleophilic Attack: Atmospheric moisture (

) attacks the carbocation. -

Deprotonation: A proton is lost, yielding the degradation product 3-(hydroxymethyl)-2-nitrophenol and Hydrochloric Acid (HCl) .

Critical Factor - Autocatalysis: The generation of HCl is the most dangerous aspect of this storage failure. Hydrogen chloride gas is hygroscopic; it pulls more moisture from the air into the container, accelerating the hydrolysis of the remaining material. This creates a "runaway" degradation loop.

Visualizing the Degradation Pathway

Figure 1: The autocatalytic hydrolysis cycle of CMNP. Note the red feedback loop where HCl accelerates further degradation.

Troubleshooting Guide

This section addresses specific symptoms you may observe in the lab.

Q1: The solid has clumped together and smells acrid. Is it usable?

Diagnosis: The "acrid" smell is likely HCl gas, confirming that hydrolysis has occurred. The clumping is due to Melting Point Depression . As the impurity (benzyl alcohol derivative) forms, it lowers the melting point of the mixture, causing the surface of the crystals to become tacky or "gooey."

-

Action: If the material is effectively a paste, discard it . The purification required to separate the alcohol from the chloride is often more costly in time/yield than repurchasing.

Q2: The bottle "popped" or fumed when I opened it.

Diagnosis: Pressurization is caused by the release of HCl gas. "Fuming" occurs when escaping HCl reacts with humid lab air to form hydrochloric acid mist.

-

Action:

-

Vent the bottle in a fume hood immediately.

-

Perform a Proton NMR (

H-NMR) test (see Standard Operating Procedures). -

If purity is >90%, recrystallize immediately. If <90%, discard.

-

Q3: Can I add a base (like Triethylamine) to stabilize it?

Diagnosis: NO.

-

Reasoning: While bases neutralize acid, 3-(chloromethyl)-2-nitrophenol contains a phenolic hydroxyl group . Adding a strong base will deprotonate the phenol (

due to the nitro group). The resulting phenoxide anion is a strong nucleophile and can attack the chloromethyl group of a neighboring molecule, causing rapid polymerization. -

Correct Approach: Keep the environment neutral and dry .

Standard Operating Procedures (SOPs)

SOP-A: Assessing Sample Integrity (The NMR Check)

Do not rely on melting point alone, as the decomposition product has a similar structure.

-

Solvent: Dissolve ~10 mg in

or -

Target Region: Look at the benzylic protons (

).-

Intact (

): Typically appears around 4.5 – 4.8 ppm (singlet). -

Hydrolyzed (

): Shifts upfield, typically 4.4 – 4.6 ppm , often broadening or showing coupling if DMSO is used.

-

-

Quantification: Integrate the two peaks.

SOP-B: The "Argon Blanket" Storage Protocol

This is the gold standard for storing moisture-sensitive benzylic halides.

Equipment Needed:

-

Parafilm or electrical tape.

-

Inert gas source (Argon is preferred over Nitrogen as it is heavier than air).

-

Desiccator with active desiccant (e.g.,

or Indicating Drierite).

Step-by-Step:

-

Purge: After every use, gently flow Argon into the bottle for 10-15 seconds. This displaces the humid lab air.

-

Seal: Cap tightly. Wrap the cap-neck junction with Parafilm to prevent gas exchange.

-

Secondary Containment: Place the bottle inside a secondary jar or Ziploc bag containing a packet of activated silica gel or molecular sieves (4Å) .

-

Temperature: Store at -20°C (Freezer) .

-

Critical: Allow the bottle to warm to room temperature before opening. Opening a cold bottle in a warm lab causes immediate water condensation on the solid.

-

SOP-C: Emergency Rescue (Recrystallization)

Use this only if purity is 90-95%.

-

Solvent Choice: Use a non-nucleophilic, non-polar solvent. Toluene or a Hexane/Ethyl Acetate mix is recommended. Avoid alcohols (Ethanol/Methanol) as they will react with the chloride (solvolysis).

-

Procedure:

-

Dissolve solid in minimum hot dry toluene (

). -

Filter hot (if necessary) to remove insoluble polymer/salts.

-

Cool slowly to

. -

Filter crystals and dry under high vacuum.

-

Decision Matrix: Sample Evaluation

Use this logic flow to determine the fate of your reagent.

Figure 2: Workflow for assessing reagent quality before experimentation.

Comparative Data: Storage Conditions

The following table summarizes the estimated half-life of benzylic chlorides under various conditions based on Arrhenius degradation kinetics.

| Storage Condition | Temperature | Atmosphere | Estimated Stability | Risk Level |

| Benchtop | 25°C | Ambient Air | < 1 Month | High |

| Refrigerator | 4°C | Ambient Air | 3 - 6 Months | Moderate |

| Freezer | -20°C | Ambient Air | 6 - 12 Months | Low |

| Freezer + Argon | -20°C | Inert (Ar) | > 24 Months | Optimal |

References

-

PubChem. Benzyl Chloride - Compound Summary. National Library of Medicine. [Link]

-

Carey, F. A., & Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Referencing

reactivity of benzylic halides). [Link] -

National Institute of Standards and Technology (NIST). Hydrolysis of Organic Compounds. [Link]

Sources

Technical Support Center: Optimizing the Chlorination of 3-Methyl-2-nitrophenol

Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you improve the yield and selectivity of 3-methyl-2-nitrophenol chlorination. As Senior Application Scientists, we have synthesized the following information based on established chemical principles and field-proven insights to address the common challenges you may encounter during your experiments.

Troubleshooting Guide

This section addresses specific issues that may arise during the chlorination of 3-methyl-2-nitrophenol, providing potential causes and actionable solutions.

Issue 1: Low Overall Yield of Chlorinated Product

-

Question: My chlorination of 3-methyl-2-nitrophenol is resulting in a low overall yield. What are the likely causes and how can I improve it?

-

Answer: A low overall yield in this electrophilic aromatic substitution reaction can stem from several factors. The inherent deactivating effect of the nitro group on the aromatic ring can make the reaction sluggish, leading to incomplete conversion.[1] Additionally, improper reaction conditions can favor the formation of side products.

Potential Causes & Solutions:

-

Insufficient Electrophilicity of the Chlorinating Agent: The electron-withdrawing nitro group deactivates the ring, making it less susceptible to electrophilic attack.

-

Incomplete Reaction: The reaction may not have proceeded to completion.

-

Solution:

-

Increase Reaction Time: Monitor the reaction progress using an appropriate technique (e.g., TLC, GC, or HPLC) to ensure the starting material is fully consumed.

-

Optimize Temperature: While higher temperatures can increase the reaction rate, they can also lead to degradation and side reactions. A careful optimization of the reaction temperature is crucial. For similar reactions involving cresols, temperatures in the range of 20-75°C have been reported.[4] It is advisable to start at a lower temperature and gradually increase it while monitoring the reaction.

-

-

-

Substrate Purity: Impurities in the starting 3-methyl-2-nitrophenol can interfere with the reaction.

-

Solution: Ensure the purity of your starting material through appropriate purification techniques like recrystallization or column chromatography.

-

-

Issue 2: Formation of Undesired Isomers (Poor Regioselectivity)

-

Question: I am observing the formation of multiple chlorinated isomers, which is complicating my purification process and reducing the yield of my desired product. How can I improve the regioselectivity of the chlorination?

-

Answer: The regioselectivity of the chlorination of 3-methyl-2-nitrophenol is governed by the directing effects of the hydroxyl (-OH), methyl (-CH₃), and nitro (-NO₂) groups. The hydroxyl group is a powerful activating ortho, para-director, while the methyl group is also an activating ortho, para-director. The nitro group is a deactivating meta-director. The hydroxyl group's directing effect is generally dominant in electrophilic aromatic substitution reactions.[6][7]

Directing Effects on 3-Methyl-2-nitrophenol:

| Position | Activating/Deactivating Group | Directing Effect | Likelihood of Chlorination |

| 4 | -OH (para), -CH₃ (ortho) | Strongly Favored | High |

| 6 | -OH (ortho), -NO₂ (para) | Favored | Moderate |

| 5 | -CH₃ (meta), -NO₂ (meta) | Disfavored | Low |

Issue 3: Formation of Dichlorinated and Polychlorinated Byproducts

-

Question: My reaction is producing significant amounts of dichlorinated and other polychlorinated byproducts. How can I minimize this over-chlorination?

-

Answer: The formation of polychlorinated byproducts occurs when the initially formed monochlorinated product is more reactive than the starting material and undergoes further chlorination. Phenols are highly activated systems, and this can be a common issue.[8]

Solutions to Minimize Polychlorination:

-

Control Stoichiometry: The molar ratio of the chlorinating agent to the substrate is a critical parameter.

-

Solution: Use a stoichiometric amount or a slight excess of the chlorinating agent (e.g., 1.0 to 1.1 equivalents). A large excess of the chlorinating agent will significantly increase the likelihood of polychlorination.[1]

-

-

Slow Addition of Chlorinating Agent: Adding the chlorinating agent all at once can create localized high concentrations, promoting over-chlorination.

-

Solution: Add the chlorinating agent dropwise or in small portions over a period of time to maintain a low concentration of the electrophile in the reaction mixture.

-

-

Reaction Monitoring: Closely monitor the progress of the reaction.

-

Solution: Use TLC, GC, or HPLC to track the consumption of the starting material and the formation of the desired monochlorinated product. Quench the reaction as soon as the starting material is consumed to prevent further chlorination of the product.

-

-

Issue 4: Formation of Tar and Dark-Colored Impurities

-

Question: My reaction mixture is turning dark, and I am observing the formation of tar-like substances, which makes product isolation difficult. What is causing this, and how can I prevent it?

-

Answer: The formation of tar and dark-colored impurities is often due to the oxidation of the phenolic substrate or product. Phenols are susceptible to oxidation, especially at elevated temperatures and in the presence of strong oxidizing agents or certain catalysts.

Preventative Measures:

-

Temperature Control: High temperatures can accelerate oxidative side reactions.

-

Solution: Maintain a controlled and, if possible, lower reaction temperature throughout the process.[4]

-

-

Inert Atmosphere: The presence of oxygen can contribute to oxidation.

-

Solution: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen.

-

-

Solvent Choice: The solvent can influence the stability of the reactants and intermediates.

-

Solution: Use a non-polar, aprotic solvent that is inert to the reaction conditions. Chlorinated hydrocarbons are often used in these types of reactions.[9]

-

-

Frequently Asked Questions (FAQs)

Q1: What is the most likely major product of the monochlorination of 3-methyl-2-nitrophenol?

A1: Based on the directing effects of the substituents, the most likely major product is 4-chloro-3-methyl-2-nitrophenol . The hydroxyl group is a strong ortho, para-director, and the position para to it (position 4) is also activated by the methyl group (ortho position). This position is sterically accessible and electronically favored for electrophilic attack.

Q2: Which chlorinating agent is recommended for this reaction?

A2: Sulfuryl chloride (SO₂Cl₂) is a commonly used and effective chlorinating agent for phenols and their derivatives.[2][10] It is generally easier to handle than gaseous chlorine. For enhanced selectivity, especially towards the para-position, its use in conjunction with sulfur-containing catalysts can be beneficial.[3][11]

Q3: What role does a Lewis acid catalyst play in this reaction?